4-(N,N-diethylsulfamoyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Description
4-(N,N-diethylsulfamoyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound serves as a key intermediate in the synthesis of diverse chemical entities with potential biological activities. For instance, derivatives of dihydroquinolinyl and benzamide have been synthesized for their potential antimicrobial activities, showcasing the compound's role in developing new therapeutic agents (Desai et al., 2007). Similarly, its derivatives have been explored for regioselectivity in reactions, indicating its significance in understanding and enhancing synthetic pathways (Batalha et al., 2019).
Biological Activity Investigations
Derivatives of this compound have been studied for various biological activities. For example, aromatic sulfonamide inhibitors derived from similar compounds have shown inhibitory activity against carbonic anhydrase isoenzymes, underlining their potential in designing inhibitors for therapeutic use (Supuran et al., 2013). Moreover, the synthesis of bioactive molecules containing sulphonamido quinazolinyl imidazole highlights the compound's utility in generating new molecules for pharmacological screening, particularly for antimicrobial and anti-inflammatory purposes (Patel et al., 2009).
Anticancer Research
The synthesis of new derivatives targeting breast cancer cell lines demonstrates the compound's application in anticancer research. The generation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their testing against the MCF-7 cell line exemplify how modifications of the compound can lead to significant anticancer activity, offering insights into new avenues for cancer treatment (Gaber et al., 2021).
Electrophysiological Activity
Further extending its research applications, N-substituted imidazolylbenzamides, structurally related to the compound, have been synthesized and evaluated for their cardiac electrophysiological activity. This research underscores the compound's potential in developing new class III agents for treating arrhythmias, indicating its importance in cardiovascular drug discovery (Morgan et al., 1990).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-5-27(6-2)32(30,31)21-11-9-18(10-12-21)23(28)25-14-13-20-15-19-8-7-16(3)17(4)22(19)26-24(20)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBFYQDQRIHHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.